![molecular formula C16H13ClN4O3 B11060907 {4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11060907.png)
{4-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is a synthetic organic compound that belongs to the class of phenoxy acetic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetraazole Ring: The synthesis begins with the formation of the tetraazole ring through the reaction of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via a nucleophilic substitution reaction, where the tetraazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: The final step involves the coupling of the chlorobenzyl-tetraazole intermediate with phenoxyacetic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy acetic acid derivatives.
Scientific Research Applications
2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic Acid: A simpler analog without the chlorobenzyl and tetraazole groups.
2-(2-Chlorobenzyl)-1H-tetrazole: Lacks the phenoxyacetic acid moiety.
4-(2-Chlorobenzyl)-2H-tetrazol-5-ylphenol: Contains a phenol group instead of the phenoxyacetic acid.
Uniqueness
2-{4-[2-(2-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PHENOXY}ACETIC ACID is unique due to the combination of the chlorobenzyl group, tetraazole ring, and phenoxyacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13ClN4O3 |
|---|---|
Molecular Weight |
344.75 g/mol |
IUPAC Name |
2-[4-[2-[(2-chlorophenyl)methyl]tetrazol-5-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C16H13ClN4O3/c17-14-4-2-1-3-12(14)9-21-19-16(18-20-21)11-5-7-13(8-6-11)24-10-15(22)23/h1-8H,9-10H2,(H,22,23) |
InChI Key |
PAEOSGCEFKKLNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


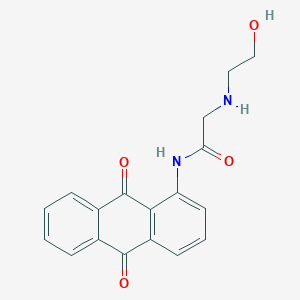
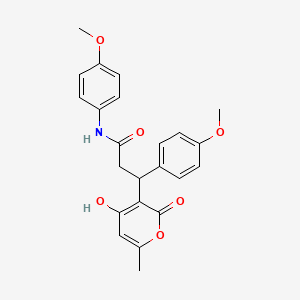
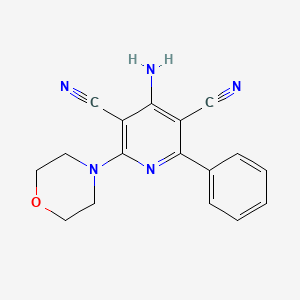
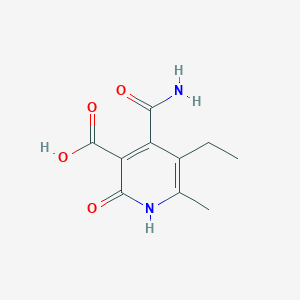
![N-{[5-(2,4-dichlorophenyl)furan-2-yl]methyl}-3-nitropyridin-2-amine](/img/structure/B11060867.png)
![1-acetyl-4-[(7-nitro-1-benzofuran-5-yl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11060875.png)

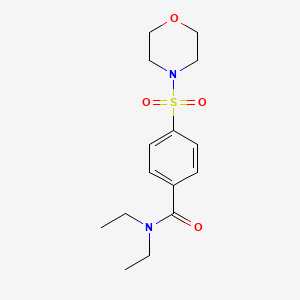
![6-(3-Bromo-4-fluorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11060887.png)
![4-chloro-3-[(2-hydroxyphenyl)(methyl)sulfamoyl]-N-(2-nitrophenyl)benzamide](/img/structure/B11060891.png)
![7-Methyl-6-[2-(pyrrolidin-1-yl)pyrimidin-4-yl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11060893.png)
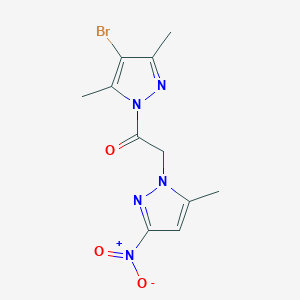
![7-[4-(3-Bicyclo[2.2.1]heptanylcarbamothioyl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B11060903.png)
![1-(4-Chlorophenyl)-4-(4-methylphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11060912.png)
